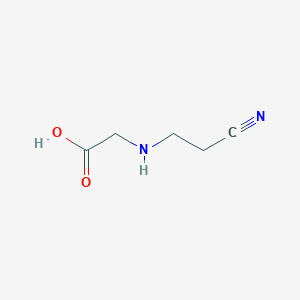

N-(2-Cyanoethyl)glycine

Descripción general

Descripción

Introduction N-(2-Cyanoethyl)glycine is a derivative of glycine, an amino acid, modified by adding a cyanoethyl group. This modification introduces an electron-withdrawing effect, impacting the molecule's chemical behavior and polymerization properties. Initial research involved its synthesis from glycine and acrylonitrile, transitioning it into various forms for further applications, particularly in polymer science (Imanishi, Tsuchida, & Higashimura, 1978).

Synthesis Analysis N-(2-Cyanoethyl)glycine is synthesized from glycine through a reaction with acrylonitrile, followed by conversion to its N-carboxyanhydride (NCA) form via Leuch’s method. This synthesis forms the foundation for producing amorphous polymeric structures with potential applications in material science due to their solubility and flexibility in various solvents (Imanishi, Tsuchida, & Higashimura, 1978).

Molecular Structure Analysis The molecular structure of N-(2-Cyanoethyl)glycine derivatives, particularly when involved in peptide synthesis, shows an isomer of glutamine when hydrated by hydrogen bromide. This structural change underlines the versatility of N-(2-Cyanoethyl)glycine derivatives in synthesizing protected peptides, highlighting its significance in biochemical applications (Stewart, 1971).

Chemical Reactions and Properties Chemically, N-(2-Cyanoethyl)glycine engages in reactions characteristic of its cyano and ethyl groups. The presence of the cyano group allows for its participation in hydration reactions, transforming into structures that resemble glutamine – a process crucial for peptide linkage and synthesis. This reactivity is essential for constructing peptides with specific sequences and functions (Stewart, 1971).

Physical Properties Analysis The physical properties of poly(N-cyanoethylglycine), derived from N-(2-Cyanoethyl)glycine, include solubility in aprotic solvents and a flexible, compact form in organic solvents. These characteristics are influenced by the electron-withdrawing effect of the cyanoethyl group, affecting the polymer's basicity and polymerization rate. The polymer's solubility and structural flexibility in various solvents make it a subject of interest in materials science (Imanishi, Tsuchida, & Higashimura, 1978).

Aplicaciones Científicas De Investigación

Metabolic and Health Applications : Glycine plays a crucial role in metabolic regulation, anti-oxidative reactions, and neurological function. It has potential benefits in treating various diseases (Wang et al., 2013).

Pharmaceutical Applications : N-(benzyloxycarbonyl)glycine amides, similar in structure to N-(2-Cyanoethyl)glycine, are potent anticonvulsants with activity comparable to phenytoin (Geurts et al., 1998).

Diagnostic Applications : Glycine quantitation techniques in biological fluids can aid in studies of congenital errors of metabolism (Petty et al., 1976).

Agricultural Applications : Glycine betaine and proline application can improve plant stress tolerance and growth in various plant species (Ashraf & Foolad, 2007).

Neurological Applications : High-dose glycine treatment can enhance the efficacy of certain antipsychotic drugs in treating schizophrenia (Heresco-Levy et al., 2004).

Biochemical Applications : Cyanoethylation of copper, nickel, and palladium glycinates, a process similar to the synthesis of N-(2-Cyanoethyl)glycine, produces various complexes with diverse properties (Shono et al., 1970).

Nutritional Applications : Glycine supplementation may benefit obesity and related metabolic disorders (Alves et al., 2019).

Environmental Applications : Glyphosate, a derivative of glycine, is widely used in agriculture for weed control, highlighting the environmental significance of glycine derivatives (Pollegioni et al., 2011).

Safety and Hazards

When handling “N-(2-Cyanoethyl)glycine”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mecanismo De Acción

Target of Action

N-(2-Cyanoethyl)glycine is a unique chemical compound with a linear formula of C5H8N2O2 . . It’s important to note that this compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Mode of Action

It has been used in the hydrothermal synthesis of energetic coordination polymers . In this process, N-(2-Cyanoethyl)glycine reacts with metal salts and NaN3 to yield these polymers .

Biochemical Pathways

It’s worth noting that the compound has been involved in the synthesis of energetic coordination polymers . These polymers have been characterized by single-crystal X-ray diffraction .

Result of Action

It’s known that the compound can participate in the hydrothermal synthesis of energetic coordination polymers .

Action Environment

Safety data sheets recommend handling the compound in a well-ventilated place, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

Propiedades

IUPAC Name |

2-(2-cyanoethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c6-2-1-3-7-4-5(8)9/h7H,1,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUBZCHAWPDYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184886 | |

| Record name | N-(2-Cyanoethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3088-42-4 | |

| Record name | N-(2-Cyanoethyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3088-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Cyanoethyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003088424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Cyanoethyl)glycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Cyanoethyl)glycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Cyanoethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-cyanoethyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

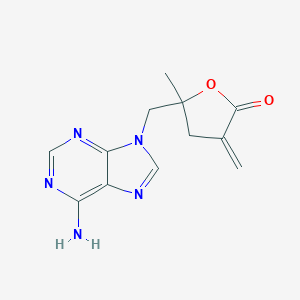

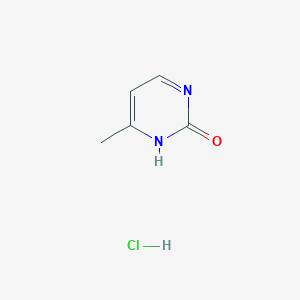

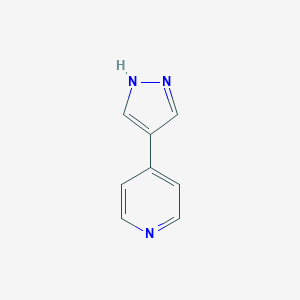

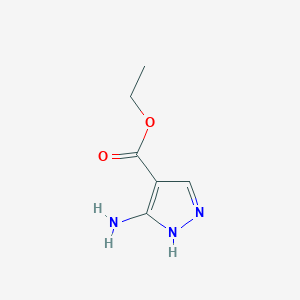

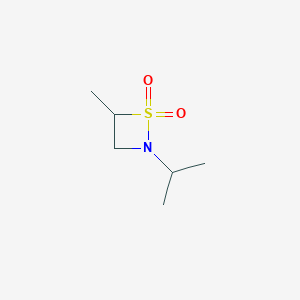

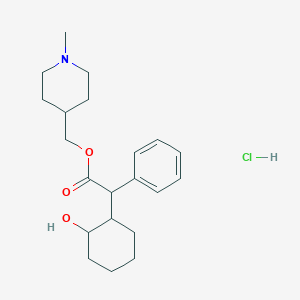

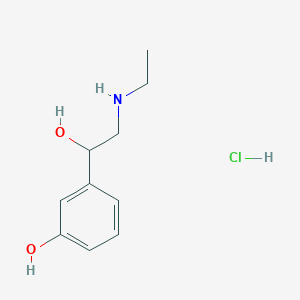

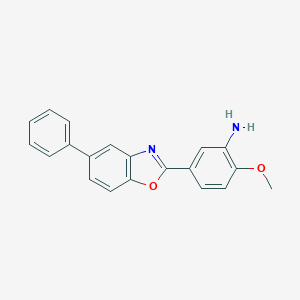

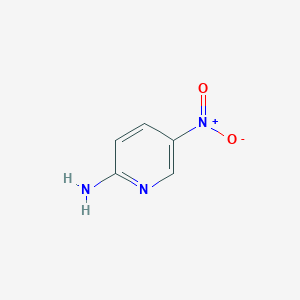

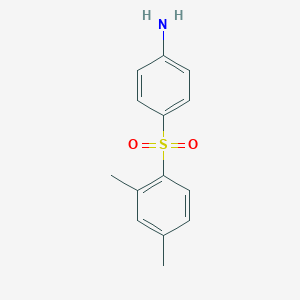

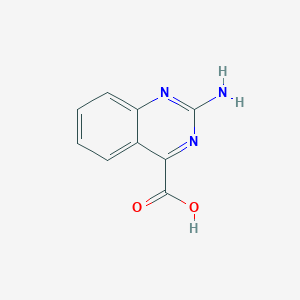

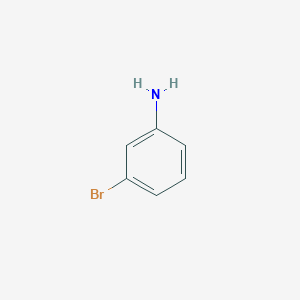

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.